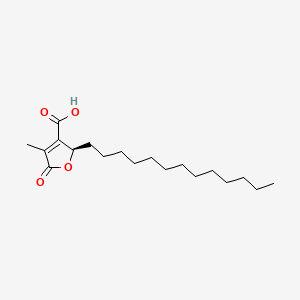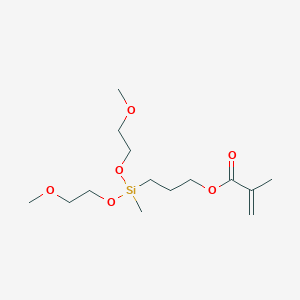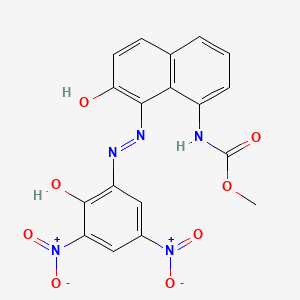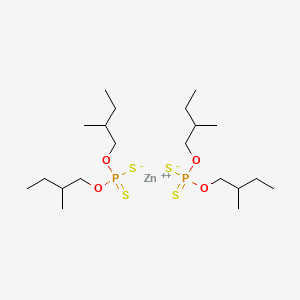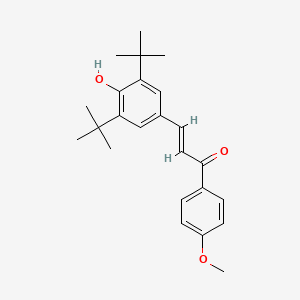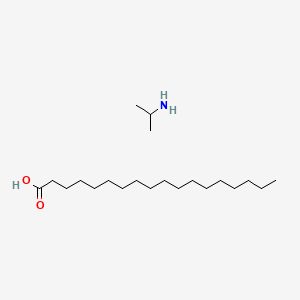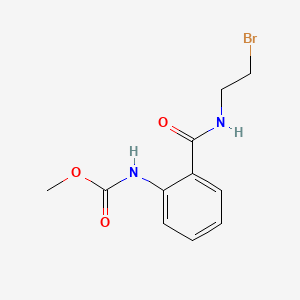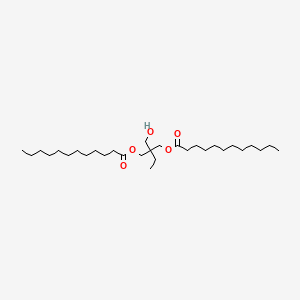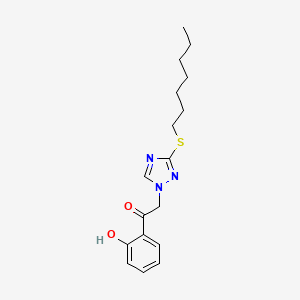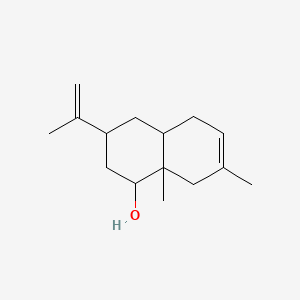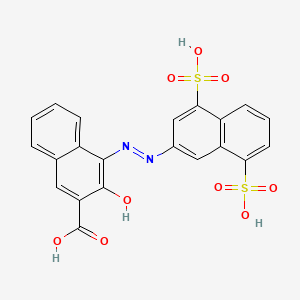
4-((4,8-Disulpho-2-naphthyl)azo)-3-hydroxy-2-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4,8-Disulpho-2-naphthyl)azo)-3-hydroxy-2-naphthoic acid is a complex organic compound known for its vibrant color properties. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is often used in dyeing processes due to its ability to impart strong and stable colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4,8-Disulpho-2-naphthyl)azo)-3-hydroxy-2-naphthoic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4,8-disulpho-2-naphthylamine in the presence of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid under alkaline conditions to form the final azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4,8-Disulpho-2-naphthyl)azo)-3-hydroxy-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-((4,8-Disulpho-2-naphthyl)azo)-3-hydroxy-2-naphthoic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Binding to proteins: The compound can form covalent bonds with amino acid residues in proteins, altering their function.
Interference with cellular processes: By binding to cellular components, it can disrupt normal cellular activities, making it useful in research and diagnostic applications.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4,8-Disulpho-2-naphthyl)azo]naphthalene-1-diazonium chloride
- 5-[(4,8-Disulpho-2-naphthyl)azo]salicylic acid
Uniqueness
4-((4,8-Disulpho-2-naphthyl)azo)-3-hydroxy-2-naphthoic acid is unique due to its specific structural features, such as the presence of both hydroxyl and sulpho groups, which enhance its solubility and reactivity. This makes it particularly valuable in applications requiring strong and stable coloration.
Properties
CAS No. |
84030-35-3 |
|---|---|
Molecular Formula |
C21H14N2O9S2 |
Molecular Weight |
502.5 g/mol |
IUPAC Name |
4-[(4,8-disulfonaphthalen-2-yl)diazenyl]-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C21H14N2O9S2/c24-20-16(21(25)26)8-11-4-1-2-5-13(11)19(20)23-22-12-9-15-14(18(10-12)34(30,31)32)6-3-7-17(15)33(27,28)29/h1-10,24H,(H,25,26)(H,27,28,29)(H,30,31,32) |
InChI Key |
KUNMPIQTHNYNBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC4=C(C=CC=C4S(=O)(=O)O)C(=C3)S(=O)(=O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


